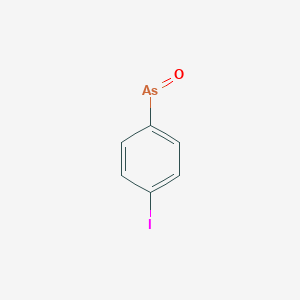
4-Iodophenylarsine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenylarsine oxide (IPA) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
4-Iodophenylarsine oxide has been widely used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. This compound has been used to investigate the effects of PTP inhibition on insulin signaling, immune cell function, and cancer cell proliferation.
Wirkmechanismus
4-Iodophenylarsine oxide inhibits PTP activity by forming a stable complex with the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in phosphorylation levels of downstream signaling molecules. This results in a modulation of cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance insulin signaling in adipocytes, leading to increased glucose uptake. This compound has also been shown to enhance T-cell activation and cytokine production, suggesting a potential role in immune cell function. Additionally, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Iodophenylarsine oxide in lab experiments is its potency and specificity for PTP inhibition. This allows for precise modulation of cellular signaling pathways. However, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for 4-Iodophenylarsine oxide research. One area of interest is the development of more potent and selective PTP inhibitors. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in treating diseases such as cancer and diabetes. Further studies are needed to fully understand the physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Iodophenylarsine oxide involves the reaction of 4-iodophenol with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography to obtain pure this compound.
Eigenschaften
CAS-Nummer |
134767-10-5 |
|---|---|
Molekularformel |
C6H6AsIO |
Molekulargewicht |
293.92 g/mol |
IUPAC-Name |
1-arsoroso-4-iodobenzene |
InChI |
InChI=1S/C6H4AsIO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
InChI-Schlüssel |
ALWRUIQUSPRTAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[As]=O)I |
Kanonische SMILES |
C1=CC(=CC=C1[As]=O)I |
Andere CAS-Nummern |
6333-93-3 |
Synonyme |
4-(125I)iodophenylarsine oxide 4-iodophenylarsine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



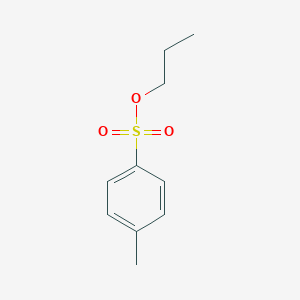
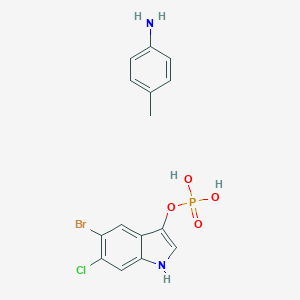
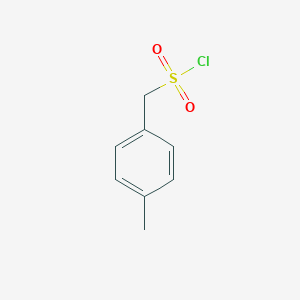
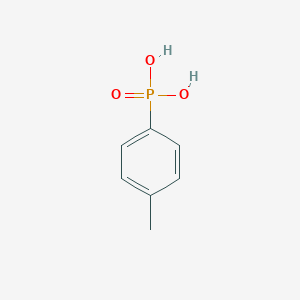
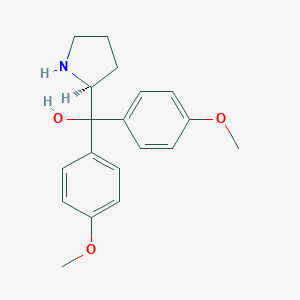
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
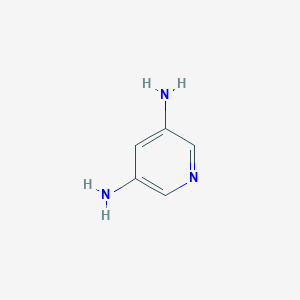
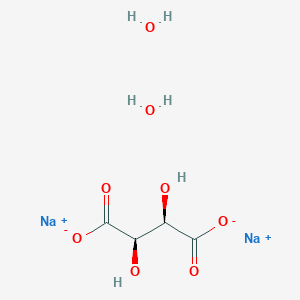
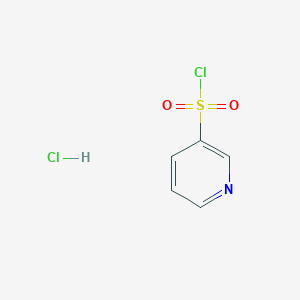
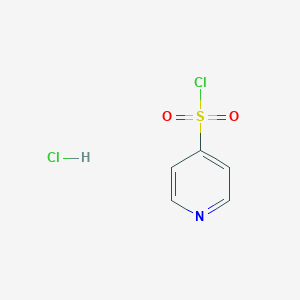

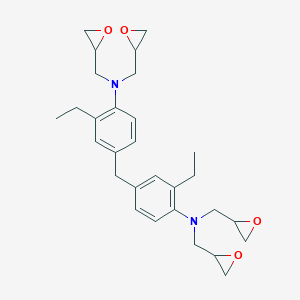
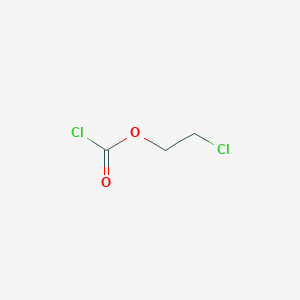
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)